molecular formula C12H12F3N3 B2960130 5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine CAS No. 1307705-43-6

5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine

Cat. No.: B2960130
CAS No.: 1307705-43-6
M. Wt: 255.244
InChI Key: OKZQFTVYPJEEGH-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine is a pyrazole-derived amine featuring a methyl group at the 5-position and a 4-trifluoromethylbenzyl substituent at the 2-position. This compound is structurally related to kinase inhibitors and intermediates in medicinal chemistry, leveraging the pyrazole core’s ability to engage in hydrogen bonding and π-π interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmacological applications .

Properties

IUPAC Name

5-methyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c1-8-6-11(16)18(17-8)7-9-2-4-10(5-3-9)12(13,14)15/h2-6H,7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZQFTVYPJEEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine typically involves the reaction of 5-methyl-2H-pyrazol-3-amine with 4-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethylbenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. The trifluoromethylbenzyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and their substituent-driven differences:

Compound Name Substituent at 2-Position Substituent at 5-Position Molecular Weight (g/mol) Key Properties/Applications
5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine 4-Trifluoromethylbenzyl Methyl 254.23 (calculated) Kinase inhibition, metabolic stability
5-Methyl-2-(toluene-4-sulfonyl)-2H-pyrazol-3-ylamine Tosyl (p-toluenesulfonyl) Methyl 252.30 Intermediate in Aurora A inhibitor synthesis (65% yield)
5-Methyl-2-(3-trifluoromethylphenyl)-2H-pyrazol-3-ylamine 3-Trifluoromethylphenyl Methyl 241.21 Structural studies (CAS 345-07-3)
LY2784544 (imidazo[1,2-b]pyridazin-6-amine derivative) Complex heterocyclic substituent Methyl (on pyrazole) 469.94 JAK2 kinase inhibition (≥98% purity)

Key Observations :

  • The tosyl substituent in the analog reduces metabolic stability but simplifies synthesis (65% yield via tosyl chloride reaction).
  • LY2784544 , a pharmacologically active analog, demonstrates how pyrazole amines are integrated into larger scaffolds for selective kinase inhibition.

Physicochemical and Pharmacological Properties

  • Hydrogen Bonding : The pyrazole NH and amine groups enable hydrogen bonding, critical for target engagement. The trifluoromethyl group may disrupt local hydrogen-bond networks compared to sulfonyl or methyl substituents.

Crystallographic and Computational Insights

  • Crystallography : Tools like SHELXL (used in 34% of small-molecule refinements) and ORTEP-3 (for graphical representation) are critical for resolving substituent effects on molecular conformation.
  • Graph Set Analysis : Hydrogen-bonding patterns (e.g., R₁²(6) motifs) in pyrazole analogs influence crystal packing and stability, as demonstrated in studies on related sulfonyl derivatives.

Biological Activity

5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine is a compound belonging to the pyrazole class, characterized by its unique structure that includes a trifluoromethylbenzyl group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry, where it serves as a building block for various pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H12F3N3C_{12}H_{12}F_3N_3 with a molar mass of approximately 255.24 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can significantly influence its biological activity and pharmacokinetics .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The lipophilic nature of the trifluoromethyl group allows for better penetration through biological membranes, facilitating interactions with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, potentially leading to inhibition or activation of enzymatic activity .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that compounds containing the trifluoromethyl group demonstrate potent antimicrobial properties. For instance, derivatives have been effective against Staphylococcus aureus, showing low minimum inhibitory concentrations (MIC) and bactericidal effects .

2. Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. Its structural features allow it to modulate inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .

3. Anticancer Potential
Preliminary studies suggest that pyrazole derivatives may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .

Research Findings and Case Studies

Several studies have explored the biological activity of related pyrazole compounds, providing insights into their potential therapeutic applications:

Study Compound Activity Findings
This compoundAntimicrobialExhibited low MIC against S. aureus; effective in biofilm inhibition
Pyrazole DerivativesAnti-inflammatoryModulated inflammatory markers in vitro
Triazole-Pyrazole HybridAnticancerInduced apoptosis in cancer cell lines

Synthesis and Industrial Applications

The synthesis of this compound typically involves nucleophilic substitution reactions under basic conditions, using solvents like dichloromethane or toluene . This compound serves as a valuable intermediate in the development of more complex pharmaceutical agents.

Q & A

Q. What synthetic strategies are recommended for preparing 5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine, and how can purity be ensured?

  • Methodology : Use a multi-step synthesis involving: (i) Condensation of 5-methylpyrazol-3-amine with 4-(trifluoromethyl)benzyl bromide via nucleophilic substitution. (ii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. (iii) Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy to confirm absence of regioisomers or unreacted intermediates .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology :
  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., in dichloromethane/methanol). Refine structures using SHELXL (for small molecules) to resolve bond lengths/angles and verify the trifluoromethylbenzyl substituent’s orientation .
  • Spectroscopy : FTIR to confirm NH/amine stretches (~3300 cm⁻¹) and CF₃ vibrations (1100–1200 cm⁻¹). Mass spectrometry (ESI-MS) for molecular ion validation .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology :
  • Enzyme inhibition : Test against kinases or phosphatases (e.g., via fluorescence-based assays) using ATP/ADP-Glo™ kits.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability limitations .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for this compound?

  • Methodology :
  • Perform graph set analysis (Etter’s rules) using Mercury or CrystalExplorer to classify hydrogen bonds (e.g., D(2) motifs for N–H···N interactions). Compare with related pyrazole derivatives to identify atypical CF₃-induced steric effects .
  • Use ORTEP-3 for thermal ellipsoid visualization to assess positional disorder or anisotropic displacement parameters that may explain conflicting literature reports .

Q. What experimental design principles optimize reaction yields for large-scale synthesis?

  • Methodology :
  • Apply Design of Experiments (DoE) with variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:2 amine:benzyl halide).
  • Analyze via response surface methodology (RSM) to identify critical factors. Use inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How do electronic effects of the trifluoromethyl group influence this compound’s reactivity in cross-coupling reactions?

  • Methodology :
  • Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces, highlighting electron-deficient regions near the CF₃ group.
  • Validate experimentally via Suzuki-Miyaura coupling with aryl boronic acids; compare yields with non-CF₃ analogs to quantify electronic deactivation .

Q. What strategies mitigate discrepancies in biological activity data across different assays?

  • Methodology :
  • Standardize assay conditions (e.g., cell passage number, serum concentration) to reduce variability.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target engagement.
  • Analyze metabolite stability via LC-MS to rule out degradation artifacts .

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